4-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
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Overview
Description
The compound “4-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a trifluoromethyl group (-CF3), which is often used in medicinal chemistry to adjust the steric and electronic properties of a lead compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the trifluoromethyl group would likely have a significant impact on the molecule’s three-dimensional shape and its chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the trifluoromethyl group is known to be quite electronegative, which could make the compound a strong acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group could affect the compound’s polarity, boiling point, and acidity .Scientific Research Applications
Anticancer Activity
A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, including compounds with 3-chlorophenyl substitutions, have been synthesized and investigated for their potential anticancer activities against breast cancer cells. These compounds demonstrated promising antiproliferative agents comparing with cisplatin, indicating the significance of the structural moiety in anticancer research (Yurttaş et al., 2014). Another study involved the synthesis and characterization of platinum(II) dithiocarbamate complexes with structures related to piperazine-carbothioamide, showing high anticancer potency against different cancer cell lines (Amir et al., 2016).
Antimicrobial Activity
Research on urea and thiourea derivatives of piperazine doped with Febuxostat revealed that certain compounds exhibited promising antiviral and antimicrobial activities. Notably, 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea derivatives showed significant antiviral activities, alongside potent antimicrobial activity against various pathogens (Reddy et al., 2013). Another study on novel N-(1-adamantyl)carbothioamide derivatives highlighted potent antibacterial activity against several microorganisms, underscoring the potential of these compounds in antimicrobial applications (Al-Abdullah et al., 2015).
Pharmacological Effects
The pharmacological properties of 1-(3-chlorophenyl)piperazine (mCPP) and related compounds have been extensively studied. mCPP has been identified as an agonist at serotonin receptors, which could explain its anxiogenic effects in animal models. Such studies are crucial for understanding the neurological implications of these compounds and their potential therapeutic applications (Kennett et al., 1989).
Mechanism of Action
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3S/c19-14-4-2-6-16(12-14)24-7-9-25(10-8-24)17(26)23-15-5-1-3-13(11-15)18(20,21)22/h1-6,11-12H,7-10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGMEOMARWGMES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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